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molecular formula C9H11NO4 B8295174 2-Nitro-3-(1-hydroxyethyl)anisole

2-Nitro-3-(1-hydroxyethyl)anisole

Cat. No. B8295174
M. Wt: 197.19 g/mol
InChI Key: FCDCUOIGCZKTRV-UHFFFAOYSA-N
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Patent
US06124341

Procedure details

The compound of Example 27B (310 mg) was dissolved in 10 mL of THF; 1.5 mL of H3PO4 was added, followed by 50 mg of 10% palladium-on-charcoal. The resultant mixture was purged with nitrogen, then placed under a balloon of hydrogen, and stirred overnight. Bicarb was added carefully, and the mixture was filtered through a pad of Celite. The filtrate was extracted with EtOAc; the organic extracts were washed with bicarb and brine, and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 1:1 ether/hexanes, to give 102 mg (43% yield) of the title compound as a colorless oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH:10](O)[CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[O:13][CH3:14])([O-])=O.OP(O)(O)=O>C1COCC1.[Pd]>[CH2:10]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([O:13][CH3:14])[C:4]=1[NH2:1])[CH3:11]

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1C(C)O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant mixture was purged with nitrogen
ADDITION
Type
ADDITION
Details
Bicarb was added carefully
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
WASH
Type
WASH
Details
the organic extracts were washed with bicarb and brine
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 1:1 ether/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=C(N)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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